Methyl 10-(bromomethyl)phenanthrene-9-carboxylate
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Overview
Description
Methyl 10-(bromomethyl)phenanthrene-9-carboxylate is a chemical compound that belongs to the class of phenanthrene derivatives Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 10-(bromomethyl)phenanthrene-9-carboxylate typically involves the bromination of methyl phenanthrene-9-carboxylate. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring efficient bromination, and implementing purification techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-(bromomethyl)phenanthrene-9-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The ester group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenanthrene derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
Methyl 10-(bromomethyl)phenanthrene-9-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the preparation of various phenanthrene derivatives.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of polycyclic aromatic hydrocarbons with biological macromolecules.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It can be used in the development of new materials, including polymers and advanced composites, due to its aromatic structure and reactivity.
Mechanism of Action
The mechanism of action of Methyl 10-(bromomethyl)phenanthrene-9-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting normal cellular functions and leading to biological effects such as cytotoxicity or antimicrobial activity.
Comparison with Similar Compounds
Methyl 10-(bromomethyl)phenanthrene-9-carboxylate can be compared with other phenanthrene derivatives, such as:
Methyl phenanthrene-9-carboxylate: Lacks the bromomethyl group, making it less reactive in substitution reactions.
10-Bromomethylphenanthrene: Similar structure but lacks the ester group, affecting its solubility and reactivity.
Phenanthrene-9-carboxylic acid: Lacks both the methyl and bromomethyl groups, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various research applications.
Properties
CAS No. |
65698-61-5 |
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Molecular Formula |
C17H13BrO2 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
methyl 10-(bromomethyl)phenanthrene-9-carboxylate |
InChI |
InChI=1S/C17H13BrO2/c1-20-17(19)16-14-9-5-4-7-12(14)11-6-2-3-8-13(11)15(16)10-18/h2-9H,10H2,1H3 |
InChI Key |
LSPHNMJCIJOJFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C3=CC=CC=C31)CBr |
Origin of Product |
United States |
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